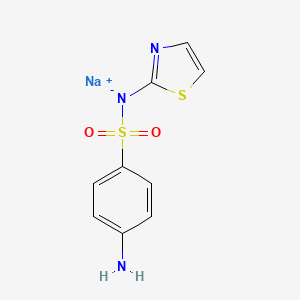
sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions, such as controlled temperature and pH. Common reagents include acids, bases, and solvents that facilitate the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need polar or non-polar solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized compounds with new functional groups.
Scientific Research Applications
sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new drugs or therapeutic agents.
Medicine: Explored for its pharmacological properties, including its potential use in treating diseases or conditions.
Industry: Utilized in various industrial processes, such as the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJGCIVKLITQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














